molecular formula C13H15FO B022669 2-Fluorophenyl cyclohexyl ketone CAS No. 106795-65-7

2-Fluorophenyl cyclohexyl ketone

Cat. No. B022669
M. Wt: 206.26 g/mol
InChI Key: FBBWLWXMDJKBBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-fluorophenyl derivatives, such as 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone, involves multistep synthetic routes. These procedures typically start with the corresponding fluorobenzonitrile, followed by reactions with Grignard reagents, bromination, and further functionalization to achieve the desired ketone structure. Such processes illustrate the complexity and versatility of synthetic approaches to fluorophenyl ketones (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Molecular Structure Analysis

Although specific structural analyses of 2-fluorophenyl cyclohexyl ketone are not directly available, related research on fluorinated ketones and their precursors provides insights into their molecular characteristics. Studies often involve detailed examination using techniques like GC-MS and NMR to elucidate the structure, demonstrating the impact of fluorination on the chemical properties and reactivity of these molecules (Luo et al., 2022).

Chemical Reactions and Properties

Fluorinated ketones participate in a variety of chemical reactions, including annulation processes and nucleophilic aromatic substitutions, highlighting their reactivity and potential for generating complex molecular architectures. For instance, base-promoted [4 + 3] annulations between 2-fluorophenylacetylenes and ketones demonstrate the capacity for constructing benzoxepines, showcasing the versatility of fluorophenyl ketones in organic synthesis (Ouyang et al., 2016).

Physical Properties Analysis

The physical properties of fluorophenyl ketones, such as solubility, melting point, and boiling point, are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can significantly affect the compound's polarity, boiling point, and overall molecular stability, although specific data for 2-fluorophenyl cyclohexyl ketone are not detailed in the available literature.

Chemical Properties Analysis

The chemical properties of 2-fluorophenyl ketones include reactivity towards nucleophilic and electrophilic agents, influenced by the electron-withdrawing effect of the fluorine atom. This aspect can alter the acidity of protons adjacent to the carbonyl group and the reactivity of the carbonyl carbon towards nucleophilic attack. Studies on related compounds have shown that fluorination can enhance the electrophilic character of the ketone, enabling various chemical transformations (Ichikawa, Kaneko, Yokota, Itonaga, & Yokoyama, 2006).

Scientific Research Applications

Ketamine Derivative Synthesis

Research has highlighted the synthesis of novel ketamine derivatives involving 2-fluorophenyl cyclohexyl ketone. Specifically, a fluoroderivative of ketamine, named fluoroketamine, was developed. The synthesis process involved multiple steps, starting with fluorobenzonitrile, followed by reactions with various reagents to eventually form fluoroketamine. Preliminary animal tests indicated that fluoroketamine might offer advantages over ketamine in terms of effective dose and recovery time, highlighting its potential in medical applications (Moghimi et al., 2014).

Synthesis of Fluorinated Compounds

A study discussed the synthesis of fluorinated cyclohexyl, cyclohexenyl, and aryl compounds via Robinson annulation. The process involved the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione and its transformation under basic conditions into various products, including ketol and biphenylol derivatives. The work demonstrated the formation of various unprecedented fluorinated cyclohexane and aromatic derivatives, offering insights into the versatility of 2-fluorophenyl cyclohexyl ketone in synthesizing fluorinated structures (Massicot et al., 2011).

Suspected Chemical Precursor in Decomposition Products

A study identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine. The research elaborated on the entire fragmentation pathway of this precursor and its decomposition mechanisms. This study is pivotal in understanding the chemical behavior and potential applications of 2-fluorophenyl cyclohexyl ketone derivatives in various fields, including forensic science (Luo et al., 2022).

Selective Detection of Cyclic Ketones

Another application involves the selective detection of cyclic ketones like cyclohexanone. A study used thin films comprising a conjugated polymer to amplify the emission of an emissive receptor via energy transfer. The research provided a basis for the selective and efficient detection of cyclic ketones, indicating the potential use of 2-fluorophenyl cyclohexyl ketone in designing sensitive detection systems for specific chemical compounds (Cox et al., 2011).

Future Directions

The future directions for the study of 2-Fluorophenyl cyclohexyl ketone could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its use in the development of new psychoactive substances . Additionally, the molecular mechanisms involved in the regulation of ketone body metabolism and cellular signaling functions, and the therapeutic potential of ketone bodies and ketogenic diets in cancer could be explored .

properties

IUPAC Name

cyclohexyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBWLWXMDJKBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509386
Record name Cyclohexyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl cyclohexyl ketone

CAS RN

106795-65-7
Record name Cyclohexyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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